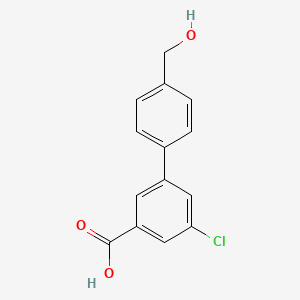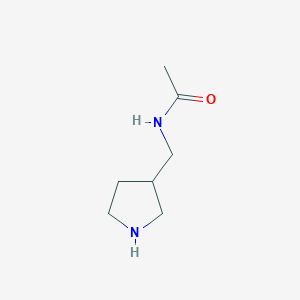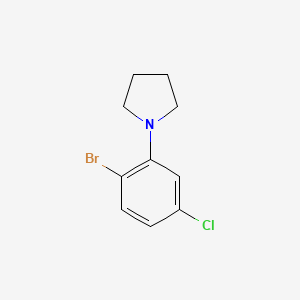
1-(2-Bromo-5-chlorophenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-5-chlorophenyl)pyrrolidine is a chemical compound with the molecular formula C10H11BrClN . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 1-(2-Bromo-5-chlorophenyl)pyrrolidine consists of a pyrrolidine ring attached to a phenyl ring, which is substituted with bromine and chlorine atoms . The InChI code for this compound is 1S/C10H11BrClN/c11-8-3-4-9(12)10(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 .Physical And Chemical Properties Analysis
1-(2-Bromo-5-chlorophenyl)pyrrolidine has a molecular weight of 260.56 . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Electronic Properties
The synthesis of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives through a palladium-catalyzed Suzuki cross-coupling reaction highlights the versatility of halogenated phenyl compounds, similar in structure to 1-(2-Bromo-5-chlorophenyl)pyrrolidine. These derivatives underwent evaluation for their electronic and non-linear optical (NLO) properties, showcasing their potential in materials science for electronic applications (Nazeer et al., 2020).
Chemical Reactivity and Biological Molecules
Pyrrole and its derivatives, including pyrrolidines, serve as fundamental structural units in significant biological molecules like heme and chlorophyll. The synthesis of pyrrolidine derivatives through the condensation of amines with carbonyl-containing compounds indicates the compound's significance in biochemistry and pharmaceuticals (Anderson & Liu, 2000).
Corrosion Inhibition
Imidazo[4,5-b]pyridine derivatives, which share structural motifs with 1-(2-Bromo-5-chlorophenyl)pyrrolidine, have been studied for their inhibition performance against mild steel corrosion. This highlights the potential use of similar compounds in protecting industrial materials (Saady et al., 2021).
Synthesis of Arylsulfonylpyrrolidines
The acid-catalyzed reaction of phenols with 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine leads to new 1-(arylsulfonyl)pyrrolidines, providing a method for synthesizing pyrrolidine-1-sulfonylarene derivatives. This demonstrates the compound's utility in organic synthesis and chemical research (Smolobochkin et al., 2017).
Electrochemical and Surface Analysis
The study on imidazo[4,5-b]pyridine derivatives for mild steel corrosion inhibition involves detailed chemical, electrochemical, quantum, and surface analysis. This kind of research application emphasizes the importance of 1-(2-Bromo-5-chlorophenyl)pyrrolidine and similar compounds in materials science and corrosion engineering (Saady et al., 2021).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-bromo-5-chlorophenyl)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClN/c11-9-4-3-8(12)7-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABHJXWLFBZGKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682142 |
Source


|
| Record name | 1-(2-Bromo-5-chlorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-5-chlorophenyl)pyrrolidine | |
CAS RN |
1257664-93-9 |
Source


|
| Record name | 1-(2-Bromo-5-chlorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

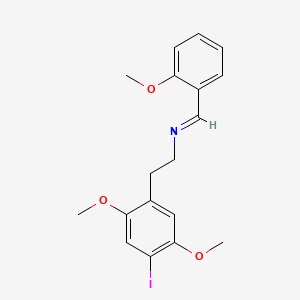
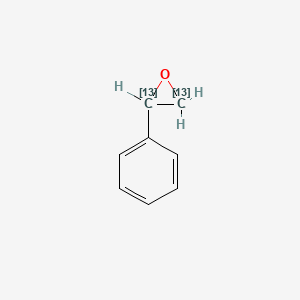
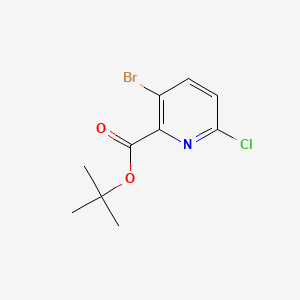
![5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide](/img/structure/B582135.png)
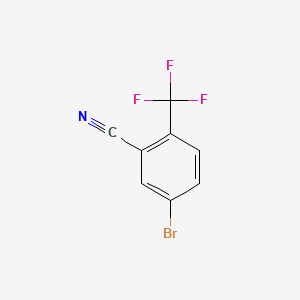
![3,8-Dibromoimidazo[1,2-a]pyridine](/img/structure/B582137.png)

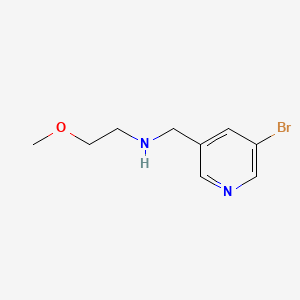
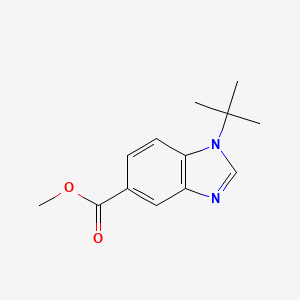
![tert-butyl (6S)-3-amino-6-propan-2-yl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B582141.png)
![1-ethyl-2-phenyl-1H-benzo[d]imidazol-5-amine](/img/structure/B582146.png)
![Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B582147.png)
